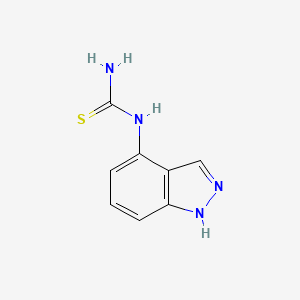

1H-indazol-4-ylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-4-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-3-7-5(6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVTJPUQKBFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327829 | |

| Record name | 1H-indazol-4-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54768-44-4 | |

| Record name | 1H-indazol-4-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1h Indazol 4 Ylthiourea

Retrosynthetic Analysis and Identification of Key Precursors for 1H-indazol-4-ylthiourea

A retrosynthetic analysis of this compound identifies 1H-indazol-4-amine as the primary precursor. The thiourea (B124793) moiety can be introduced through a well-established reaction with a suitable thiocarbonyl transfer reagent. This disconnection simplifies the synthesis to two key challenges: the formation of the substituted indazole core and the subsequent installation of the thiourea group.

The synthesis of the 1H-indazole core itself can be approached in several ways, often starting from appropriately substituted o-toluidine (B26562) or 2-fluorobenzonitrile (B118710) derivatives. For instance, the synthesis of substituted 1H-indazol-3-amines often begins with materials like 2,6-dichlorobenzonitrile (B3417380) or 5-bromo-2-fluorobenzonitrile. chemrxiv.orgnih.gov These starting materials undergo reactions such as regioselective bromination followed by cyclization with hydrazine (B178648) to form the desired indazole amine. chemrxiv.org

Key Precursors:

1H-Indazol-4-amine: The core building block containing the indazole nucleus.

Thiocarbonyl source: Reagents such as ammonium (B1175870) thiocyanate (B1210189), benzoyl isothiocyanate, or related isothiocyanates are required for the formation of the thiourea functional group.

Strategies for the Synthesis of the this compound Core

The primary strategy for the synthesis of this compound involves the reaction of 1H-indazol-4-amine with a thiocyanate salt, typically in an acidic medium. This reaction proceeds via the in-situ formation of an isothiocyanate intermediate from the amine, which is then attacked by the amine to form the thiourea.

A common synthetic route is as follows:

Formation of 1H-indazol-4-amine: This precursor can be synthesized through various methods, including the cyclization of substituted benzonitriles with hydrazine. For example, a substituted 2-fluorobenzonitrile can be treated with hydrazine hydrate (B1144303) to yield the corresponding 1H-indazol-amine. nih.gov

Thiourea Formation: The prepared 1H-indazol-4-amine is then reacted with a thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid like hydrochloric acid. The reaction mixture is typically heated to facilitate the conversion to this compound.

Alternative methods for synthesizing the indazole ring, which can then be converted to the 4-amino derivative, include intramolecular C-H amination of hydrazones promoted by copper. researchgate.net Continuous-flow synthesis has also been explored for the production of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate, offering a safe and controlled manufacturing process. researchgate.net

Optimization of Reaction Pathways and Conditions for Yield and Purity

The optimization of the synthesis of this compound focuses on both the formation of the indazole ring and the subsequent thiourea installation.

For the synthesis of the indazole core, reaction conditions can be fine-tuned to improve yield and regioselectivity. In copper-promoted C-H amination of hydrazones, the choice of ligand, base, and solvent can significantly impact the reaction's efficiency. researchgate.net In continuous-flow synthesis, parameters such as temperature, residence time, and stoichiometry of reagents are optimized using statistical methods like the Box-Behnken design to maximize yield. researchgate.net

In the thiourea formation step, the key parameters to optimize include:

Acid Concentration: The concentration of the acid catalyst is crucial for the reaction rate.

Temperature: Higher temperatures generally favor the reaction, but can also lead to the formation of byproducts.

Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) helps in determining the optimal reaction time to maximize the yield of the desired product.

Purification Method: Recrystallization is a common method for purifying the final product to achieve high purity.

| Reaction Step | Parameter | General Range/Condition | Impact on Yield/Purity |

|---|---|---|---|

| Indazole Core Synthesis | Catalyst | Copper or Palladium based | Affects reaction rate and selectivity. |

| Solvent | DMF, Dioxane, Ethanol (B145695) | Solubility of reactants and reaction temperature. | |

| Temperature | 80-120 °C | Influences reaction kinetics and byproduct formation. | |

| Thiourea Formation | Reagent | NH4SCN, KSCN | Choice of thiocyanate salt. |

| Acid | HCl, H2SO4 | Catalyzes the reaction. | |

| Temperature | Reflux | Drives the reaction to completion. |

Chemical Modifications and Analogue Synthesis

The this compound scaffold allows for a variety of chemical modifications to generate a library of analogues for structure-activity relationship (SAR) studies. These modifications can be targeted at the indazole moiety or the thiourea functionality.

Various substituents can be introduced onto the indazole ring to modulate the physicochemical properties and biological activity of the molecule.

Halogenation: Introduction of halogen atoms like bromine and chlorine at different positions of the indazole ring is a common strategy. For example, 7-bromo-4-chloro-1H-indazol-3-amine has been synthesized as an intermediate for other complex molecules. chemrxiv.org

Alkylation and Arylation: The nitrogen atoms of the indazole ring can be alkylated or arylated. Suzuki coupling reactions are often employed to introduce aryl or heteroaryl groups at specific positions of the indazole core, as demonstrated in the synthesis of 5-aryl-1H-indazol-3-amine derivatives. nih.gov

Nitro Groups: Nitro groups can be introduced, which can subsequently be reduced to amino groups, providing a handle for further functionalization. The reaction of nitro-1H-indazoles with formaldehyde (B43269) has been studied, indicating the influence of substituents on reactivity. nih.gov

| Position | Substituent | Synthetic Method | Reference |

|---|---|---|---|

| C5 | Aryl groups | Suzuki Coupling | nih.gov |

| C7 | Alkyl groups | Multi-step synthesis from substituted aldehydes | ucsf.edu |

| C7, C4 | Bromo, Chloro | Regioselective bromination | chemrxiv.org |

| N1 | CH2OH | Reaction with formaldehyde | nih.gov |

N-Substitution: The terminal nitrogen of the thiourea can be substituted with various alkyl or aryl groups. This is typically achieved by using a substituted isothiocyanate in the synthesis instead of a thiocyanate salt.

Bioisosteric Replacement: The thiourea moiety can be replaced with other groups that have similar electronic and steric properties (bioisosteres). Common bioisosteres for thiourea include cyanoguanidines, 2,2-diamino-1-nitroethenes, and N-aminosulfonylamidines. nih.gov These replacements have been successfully used in drug design to improve pharmacokinetic properties or reduce toxicity. nih.gov For example, the thiourea group in the H2-receptor antagonist metiamide (B374674) was replaced with a cyanoguanidine group to yield the well-known drug cimetidine. nih.gov

The reactivity of the thiourea group and the potential for functionalization on the indazole ring make this compound a candidate for bioconjugation and the design of hybrid molecules.

Bioconjugation: While specific bioconjugation strategies for this compound are not extensively documented, the principles of bioconjugation can be applied. For instance, functional groups suitable for click chemistry, such as azides or alkynes, could be incorporated into the indazole ring, allowing for covalent attachment to biomolecules. Other reactive handles can be used for chemoselective ligation to proteins or other biological macromolecules.

Hybrid Molecule Design: The indazole scaffold can be linked to other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For instance, the C-3 position of the indazole ring is a common point of attachment for other fragments. nih.gov The synthesis of 3,5-disubstituted indazole derivatives, where different groups are introduced at these positions, exemplifies this approach to creating new chemical entities. nih.gov

Green Chemistry Approaches in the Synthesis and Derivatization of this compound Remain Largely Unexplored

Despite a growing emphasis on sustainable methodologies in chemical synthesis, dedicated research into green chemistry approaches for the synthesis and derivatization of this compound is not available in the current scientific literature. A thorough investigation reveals a significant gap in the application of established green techniques such as microwave-assisted synthesis, ultrasound irradiation, mechanochemistry, or the use of eco-friendly solvents and catalysts specifically for this compound.

While the broader field of indazole chemistry has seen the adoption of greener synthetic protocols, these have not been explicitly extended to this compound. For instance, studies have demonstrated the utility of microwave irradiation for the synthesis of various indazole derivatives, often leading to reduced reaction times, increased yields, and minimized waste. jchr.orgsemanticscholar.org Similarly, ultrasound-assisted synthesis has been effectively employed for other heterocyclic compounds incorporating a thiourea moiety, highlighting the potential of this technique for forming the thiourea functional group under milder conditions. nih.govnih.gov

Methodologies such as the use of ammonium chloride as a mild acid catalyst in ethanol under grinding conditions have been reported as an eco-friendly approach for synthesizing the core 1H-indazole structure. samipubco.com Additionally, the use of natural and biodegradable catalysts, for example, lemon peel powder under ultrasound irradiation, has been explored for the synthesis of 1H-indazoles, showcasing a commitment to developing more environmentally benign synthetic routes. researchgate.net

However, the direct application of these or other green chemistry principles to the synthesis of this compound from its likely precursor, 4-amino-1H-indazole, or its subsequent derivatization, has not been documented. The conventional synthesis of arylthioureas often involves reagents and solvents that could be replaced by greener alternatives, but such adaptations have not been specifically reported for the 1H-indazol-4-yl framework.

The absence of specific research in this area presents an opportunity for future investigations to develop and optimize sustainable synthetic pathways to this compound and its derivatives, aligning with the overarching goals of green chemistry to reduce the environmental impact of chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation Studies of 1h Indazol 4 Ylthiourea and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational, Tautomeric, and Regioisomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 1H-indazol-4-ylthiourea and its derivatives in solution. It provides critical insights into conformational preferences, the predominant tautomeric form, and the unambiguous assignment of substitution patterns in regioisomeric derivatives.

Tautomeric Analysis: The indazole ring can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. nih.gov For most indazole derivatives, the 1H-indazole tautomer is thermodynamically more stable and therefore predominates in solution. researchgate.netd-nb.info This preference can be confirmed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. The chemical shifts of the ring protons and carbons are sensitive to the location of the proton on the pyrazole (B372694) ring nitrogen. For instance, in the ¹H-NMR spectrum, the proton at position 3 (H3) typically appears as a distinct singlet, while the chemical shifts of the benzo-fused ring protons (H5, H6, H7) provide further confirmation. ¹⁵N NMR is particularly definitive, as the chemical shifts of N1 and N2 differ significantly between the 1H and 2H forms. researchgate.net

Regioisomeric Analysis: In the synthesis of derivatives of this compound, substitution can occur at different positions, particularly at the N1 or N2 atoms of the indazole ring, leading to regioisomers. Distinguishing between these N-1 and N-2 isomers is crucial and can be achieved using advanced 2D NMR techniques. nih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially valuable, as it reveals long-range (2-3 bond) correlations between protons and carbons. d-nb.info For an N-1 substituted derivative, a correlation would be observed between the protons of the substituent and the C7a carbon of the indazole ring. Conversely, for an N-2 substituted isomer, correlations would be seen with both C3 and C7a. The Nuclear Overhauser Effect (NOE) can also be used to establish spatial proximity between the substituent and specific protons on the indazole ring. nih.gov

Conformational Analysis: The conformation of this compound is largely defined by the rotation around the C4-N and N-C(S) single bonds of the thiourea (B124793) side chain. ¹H-NMR chemical shifts, particularly of the NH protons of the thiourea group and the neighboring H5 proton on the indazole ring, can indicate the preferred orientation. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the through-space proximity of protons, providing direct evidence for the predominant conformer in solution. mdpi.com Variable temperature NMR studies can also reveal information about the energy barriers to rotation around these bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1 | N-H | ~13.0 | br s | - |

| 3 | C-H | ~8.2 | s | - |

| 5 | C-H | ~7.5 | d | ~8.0 |

| 6 | C-H | ~7.2 | t | ~7.5 |

| 7 | C-H | ~7.8 | d | ~7.0 |

| - | N-H (Thiourea) | ~9.5 | br s | - |

| - | NH₂ (Thiourea) | ~7.9 | br s | - |

| 3 | C | ~135 | ||

| 3a | C | ~122 | ||

| 4 | C | ~130 | ||

| 5 | C | ~115 | ||

| 6 | C | ~128 | ||

| 7 | C | ~110 | ||

| 7a | C | ~140 | ||

| C=S | C | ~182 | ||

| Note: These are estimated values based on known data for 4-substituted indazoles and thiourea derivatives. Actual values may vary. |

Single-Crystal X-ray Diffraction: Elucidation of Solid-State Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known behavior of indazole and thiourea moieties.

The molecule possesses multiple hydrogen bond donors (the indazole N1-H and the thiourea N-H groups) and acceptors (the indazole N2 atom and the thiourea sulfur atom). This functionality strongly suggests that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. mdpi.com Common hydrogen bonding motifs observed in related structures include:

N-H···N Dimers: Centrosymmetric or non-centrosymmetric dimers formed by hydrogen bonds between the N1-H donor of one molecule and the N2 acceptor of another. researchgate.net

N-H···S Interactions: Strong hydrogen bonds involving the thiourea N-H donors and the sulfur atom acceptor, often leading to the formation of chains or sheets. researchgate.net

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Geometry |

| Hydrogen Bond | Indazole N1-H | Indazole N2 | Formation of dimers or catemers (chains) |

| Hydrogen Bond | Thiourea N-H | Thiourea S=C | Formation of dimers or chains |

| Hydrogen Bond | Thiourea N-H | Indazole N2 | Cross-linking between primary motifs |

| π-π Stacking | Indazole Ring | Indazole Ring | Parallel-displaced or T-shaped stacking |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and probing their molecular environment.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected bands include:

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H groups in both the indazole ring and the thiourea moiety.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic indazole ring system.

Thioamide Bands: The thiourea group gives rise to several characteristic bands, including the C=S stretching vibration (thioamide I band), which is expected around 1250-1350 cm⁻¹, and bands associated with C-N stretching and N-H bending (thioamide II and III bands) in the 1395-1570 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and those involving less polar bonds, such as the C=S stretch and the breathing modes of the aromatic ring, often produce strong Raman signals. Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly useful technique for studying derivatives of this compound. SERS can provide information on the orientation of the molecule when adsorbed onto a metal surface, as the enhancement of specific vibrational modes depends on their proximity and orientation relative to the surface. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | Indazole, Thiourea | 3100 - 3400 | Weak |

| Aromatic C-H Stretch | Indazole | 3000 - 3100 | Moderate |

| C=C/C=N Stretch | Indazole Ring | 1450 - 1650 | Strong |

| N-H Bend | Thiourea | 1500 - 1570 | Moderate |

| C-N Stretch | Thiourea | 1395 - 1420 | Moderate |

| C=S Stretch | Thiourea | 1250 - 1350 | Strong |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would become an indispensable tool for the characterization of its chiral derivatives.

Chirality could be introduced into the molecule by, for example, attaching a chiral substituent to one of the thiourea nitrogen atoms. For such a chiral derivative, CD spectroscopy would measure the differential absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer and can serve as a molecular fingerprint. This technique is highly sensitive to the stereochemistry of the molecule and is crucial for:

Determining Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be determined.

Assessing Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov

The electronic transitions of the indazole chromophore would likely give rise to distinct Cotton effects in the CD spectrum, providing detailed information about the chiral environment surrounding the aromatic system. rsc.org

Supramolecular Chemistry: Crystal Engineering and Co-crystallization Studies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The rich hydrogen-bonding capabilities of this compound make it an excellent candidate for studies in crystal engineering and co-crystallization. rsc.org

Crystal Engineering: Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. The N-H···N and N-H···S interactions in this compound are reliable and directional, making them predictable synthons for building supramolecular architectures. researchgate.net By controlling crystallization conditions, it may be possible to direct the assembly of molecules into specific one-, two-, or three-dimensional networks, such as tapes, sheets, or porous frameworks. This control over the solid-state structure can influence the material's physical properties, including solubility, melting point, and stability.

Co-crystallization: Co-crystallization involves crystallizing two or more different neutral molecules in a stoichiometric ratio within the same crystal lattice. Given its array of hydrogen bond donors and acceptors, this compound could be co-crystallized with a variety of guest molecules (co-formers), such as carboxylic acids, amides, or other heterocycles. For example, co-crystallization with a dicarboxylic acid could lead to the formation of extended hydrogen-bonded networks or discrete multi-component assemblies. This strategy is widely used to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials.

Computational Chemistry and in Silico Modeling of 1h Indazol 4 Ylthiourea

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Frontier Molecular Orbitals, and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.netcore.ac.uk These calculations can determine a molecule's optimized geometry, electronic energy, and the distribution of electrons, which are crucial for predicting its stability and chemical behavior.

A key output of these calculations is the characterization of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.gov A small energy gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates higher stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity profile:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific DFT data for 1H-indazol-4-ylthiourea is not present in the surveyed literature, studies on other indazole derivatives provide illustrative examples of these parameters. For instance, DFT calculations on a series of 1-butyl-1H-indazole-3-carboxamide derivatives have been used to correlate their electronic properties with their molecular behavior. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for Representative Indazole Derivatives. This table presents example data from published studies on other indazole compounds to demonstrate typical values obtained through DFT calculations. Note: These values are not for this compound.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.21 | -0.99 | 5.22 | nih.gov |

| 1-Butyl-N-(pyridin-2-yl)-1H-indazole-3-carboxamide (8c) | -6.31 | -1.22 | 5.09 | nih.gov |

| 1-Butyl-N-(4-bromophenyl)-1H-indazole-3-carboxamide (8s) | -6.44 | -1.37 | 5.07 | nih.gov |

| 4-fluoro-1H-indazole | -6.59 | -0.63 | 5.96 | researchgate.net |

| 4-amino-1H-indazole | -5.51 | -0.21 | 5.30 | researchgate.net |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jocpr.comjchr.org It is a cornerstone of structure-based drug design, helping to elucidate the binding mechanism of potential drug candidates and predict their affinity for a specific biological target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

Prediction of Binding Modes and Interaction Mechanisms

Docking simulations provide a static, three-dimensional model of the ligand-receptor complex, revealing how the ligand fits into the binding pocket and which specific interactions stabilize the complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as interactions with alkyl or aryl groups.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

Studies on various indazole derivatives have successfully used molecular docking to predict their binding modes with numerous protein targets. For example, indazole derivatives have been docked into the ATP-binding site of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus kinases (JNKs), and p38α. nih.govbiotech-asia.org In these studies, the indazole core often forms key hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. rsc.org Similarly, docking studies of indazole compounds against S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a target for anti-quorum sensing agents, identified key amino acid residues like ASP197, PHE151, and GLU172 as being crucial for binding. nih.gov

Energetic Analysis of Ligand-Receptor Complexes

A primary output of molecular docking is a scoring function that estimates the binding energy of the ligand-receptor complex. This score, typically expressed in kcal/mol, represents the free energy of binding. A lower (more negative) binding energy indicates a more stable complex and, theoretically, a higher binding affinity. nih.gov These scores are used to rank different compounds or different binding poses of the same compound, allowing researchers to prioritize the most promising candidates for further study. nih.gov

While docking scores are approximations, they are highly valuable for comparative analysis. For instance, in a study of 3-carboxamide indazole derivatives docked against a renal cancer-related protein (PDB ID: 6FEW), the compounds with the most negative binding energies were identified as the most promising for further development. nih.gov

Table 2: Illustrative Docking Scores of Representative Indazole Derivatives against Various Biological Targets. This table shows example binding energies from published docking studies of other indazole compounds. Note: These values are not for this compound.

| Compound Class | Protein Target (PDB ID) | Example Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 1H-Indazole-3-carboxamides | Renal Cancer Protein (6FEW) | -10.11 | CYS21, LYS23, VAL71 | nih.gov |

| Indazole Derivatives | SAH/MTAN | -14.477 to -11.191 | ASP197, PHE151, GLU172, ILE152 | nih.gov |

| Azaindazole Derivatives | MDM2-p53 Protein | -359.20 | GLN72, HIS73 | jocpr.com |

| Indazole Scaffolds | VEGFR-2 (4AGD) | -6.99 | Not specified | biotech-asia.org |

| Indazole Derivatives | Trypanothione Reductase (2JK6) | -8.2 to -9.0 | Not specified | tandfonline.com |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a valuable static snapshot of a ligand-receptor complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and stability of a ligand-receptor complex in a simulated physiological environment. pensoft.net

An MD simulation typically starts with the best-docked pose obtained from molecular docking. The complex is solvated in a water box with appropriate ions to mimic cellular conditions. Over the course of the simulation (often spanning nanoseconds to microseconds), the trajectory of every atom is tracked. This allows researchers to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can determine if the ligand remains stably bound in its initial pose or if it shifts or dissociates.

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, including subtle changes in side-chain orientations or larger-scale movements of protein loops.

Refine Binding Energetics: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy.

MD simulations have been applied to various indazole derivatives to validate their docking poses and understand their dynamic behavior. For example, MD simulations of potent indazole-based HIF-1α inhibitors confirmed their stability within the active site of the target protein. nih.gov Similarly, comprehensive modeling studies of indazole derivatives targeting VEGFR-2 have used MD simulations to interpret structure-activity relationships and understand the effect of conformational restriction on inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical descriptors.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that relates a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once validated, a QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. bio-hpc.eu This allows for the virtual screening of large chemical libraries and the rational design of novel, more potent molecules. Studies on indazole derivatives have utilized 3D-QSAR to understand the structural features influencing their potency as HIF-1α inhibitors, generating steric and electrostatic maps that provide a framework for designing new compounds. nih.gov Such models can highlight which positions on the indazole scaffold are favorable for bulky, electron-donating, or electron-withdrawing groups, thereby guiding synthetic efforts toward more effective molecules.

Application in Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For compounds related to this compound, virtual screening can be employed to identify derivatives with potentially high affinity and selectivity for a specific biological target. researchgate.net This process often involves molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. scispace.com By screening extensive databases, researchers can prioritize a manageable number of indazole-thiourea derivatives for synthesis and biological testing, significantly accelerating the discovery process. mdpi.com

Once a "hit" compound like this compound is identified, lead optimization becomes the critical next step. This involves modifying the chemical structure of the hit compound to improve its drug-like properties. Computational methods guide this process by predicting how structural changes will affect potency, selectivity, and pharmacokinetic (ADME) properties. profacgen.com For instance, structure-activity relationship (SAR) analysis, aided by molecular docking, can reveal which parts of the this compound molecule are crucial for its biological activity. scispace.com This allows medicinal chemists to make targeted modifications, such as adding or altering substituents on the indazole or thiourea (B124793) moieties, to enhance its therapeutic potential. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comresearchgate.net A pharmacophore model for this compound and its analogs would define the spatial arrangement of key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition at the target's binding site. nih.gov

In the absence of a known 3D structure of the target protein (a common scenario), ligand-based drug design is employed. This approach relies on a set of known active molecules to derive a pharmacophore model. nih.gov By aligning several active indazole-thiourea derivatives, common chemical features can be identified and used to build a hypothesis about the necessary interactions for bioactivity. This model then serves as a 3D query to screen new compound libraries, searching for novel scaffolds that match the pharmacophore and are therefore likely to be active. acdlabs.com This technique is instrumental in identifying structurally diverse molecules with the same desired biological activity. mdpi.com

In Silico ADME Prediction and Analysis

A significant reason for the failure of drug candidates in late-stage clinical trials is poor pharmacokinetic properties. simulations-plus.com In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) allows for the early assessment of a compound's viability as a drug. nih.gov Various computational models and software are used to predict these properties directly from the chemical structure of this compound, helping to identify potential liabilities and guide modifications to improve its ADME profile. tubitak.gov.trresearchgate.net

In silico tools can predict several key parameters related to the absorption and distribution of this compound.

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream. This is often correlated with physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area (TPSA). nih.gov

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross the BBB is crucial. Computational models can predict this based on molecular descriptors. Conversely, for peripherally acting drugs, a lack of BBB penetration is desirable to avoid CNS side effects.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its availability to reach the target tissue. Predictions can estimate the fraction of the compound that will be bound, which influences its distribution and clearance.

Below is a table of predicted ADME properties for a representative set of thiourea derivatives, illustrating the type of data generated in silico.

| Compound | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | GI Absorption | BBB Permeant |

| Derivative A | 350.4 | 3.1 | 85.2 | High | Yes |

| Derivative B | 420.5 | 4.5 | 95.6 | High | No |

| Derivative C | 480.6 | 5.2 | 110.8 | Low | No |

| Derivative D | 375.4 | 2.8 | 90.1 | High | Yes |

This is an interactive data table. You can sort the columns by clicking on the headers.

How a drug is metabolized is critical to its efficacy and safety. In silico models can predict the metabolic fate of this compound.

Cytochrome P450 (CYP) Inhibition and Substrates: CYP enzymes are a major family of enzymes responsible for drug metabolism. Computational tools predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). tubitak.gov.tr Inhibition of these enzymes can lead to harmful drug-drug interactions.

Sites of Metabolism (SOMs): These models identify the specific atoms or functional groups on the this compound molecule that are most likely to be chemically modified by metabolic enzymes. nih.gov This information is vital for medicinal chemists, as they can modify these "soft spots" to improve the compound's metabolic stability and prolong its duration of action. bath.ac.uk

The table below shows predicted metabolic properties for several indazole derivatives.

| Compound | CYP Inhibitor | Predicted Substrate for | Metabolic Stability (t½, min) |

| Indazole 1 | CYP2D6 | CYP3A4 | 25 |

| Indazole 2 | No | CYP3A4, CYP2C9 | 45 |

| Indazole 3 | CYP1A2, CYP2C19 | CYP2D6 | 15 |

| Indazole 4 | No | None | >60 |

This is an interactive data table. You can sort the columns by clicking on the headers.

The final step in a drug's journey through the body is excretion. Computational models help predict the primary routes by which this compound and its metabolites are eliminated.

Renal Clearance: The prediction of clearance by the kidneys is a key component of pharmacokinetic modeling. Quantitative Structure-Pharmacokinetic Relationship (QSPKR) models can be developed to predict renal clearance based on a compound's physicochemical properties. researchgate.net These models help distinguish between compounds that are likely to be eliminated via the kidneys and those that are not.

Biliary Clearance: For some compounds, excretion into the bile is a significant elimination pathway. In silico models, particularly those considering molecular weight and polarity, can predict the likelihood of biliary excretion. For example, molecular weight thresholds have been identified as potential indicators for significant biliary excretion in humans.

Biological Activity and Mechanistic Investigations of 1h Indazol 4 Ylthiourea in Preclinical Models

Target Identification and Validation in In Vitro Systems

No studies identifying or validating specific molecular targets for 1H-indazol-4-ylthiourea are available.

Enzyme Inhibition Assays and Kinetic Studies (e.g., Kinases, Microbial Enzymes)

There is no published data detailing the inhibitory activity of this compound against any specific enzymes, nor are there any kinetic studies available to characterize a potential mechanism of action.

Receptor Binding Assays and Affinity Determination

No receptor binding assays have been reported for this compound, and consequently, its affinity for any receptor is unknown.

Protein-Protein Interaction Modulation

There is no information available on whether this compound can modulate protein-protein interactions.

Cellular Pathway Analysis and Signaling Transduction Studies

No studies have been published that investigate the effects of this compound on cellular pathways or signal transduction.

Apoptosis and Cell Cycle Modulation in Cellular Models

There is no data from preclinical cellular models to suggest that this compound induces apoptosis or modulates the cell cycle.

Autophagy Regulation

The effect of this compound on autophagy regulation has not been investigated in any published study.

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific data on the chemical compound This compound to generate the detailed article as outlined in your request.

The provided structure requires in-depth research findings on the biological activities and mechanistic investigations of this specific molecule. However, current research primarily focuses on derivatives of the 1H-indazole or thiourea (B124793) scaffolds, rather than the "this compound" compound itself.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres strictly to the requested outline for the following sections:

Anticancer Activity in Cell Lines and In Vitro/In Vivo Tumor Models

Mechanisms of Cytotoxicity (e.g., cell proliferation inhibition, apoptosis induction)

Generating content for these sections without specific data on this compound would be speculative and would not meet the required standards of scientific accuracy. Further research on this specific compound is needed before a comprehensive summary of its biological activities can be compiled.

Synergistic Effects with Established Therapeutics

There is currently no specific information available in the scientific literature detailing the synergistic effects of this compound when used in combination with other established therapeutic agents in preclinical models. Research on other indazole derivatives has shown promise in areas such as oncology, where combination therapies are common, but these findings cannot be directly extrapolated to this compound without specific investigation.

Other Relevant Biological Activities and Their Underlying Mechanisms (e.g., antioxidant, anti-inflammatory, antidiabetic)

The indazole nucleus and thiourea moiety are independently associated with several biological activities. It is plausible that this compound may exhibit a combination of these properties.

Anti-inflammatory Activity: Indazole derivatives are known to possess significant anti-inflammatory properties. nih.govnih.gov Mechanistic studies on compounds like 5-aminoindazole (B92378) and 6-nitroindazole (B21905) have shown that their anti-inflammatory effects may arise from the inhibition of key inflammatory mediators. nih.gov This includes the downregulation of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins, and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net Furthermore, their ability to scavenge reactive oxygen species (ROS) contributes to reducing oxidative stress, a key component of the inflammatory cascade. nih.gov

Table 1: Anti-inflammatory Mechanisms of Selected Indazole Derivatives

| Compound | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Indazole | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | nih.gov |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | Significant inhibition of enzyme activity | nih.gov |

| 6-Nitroindazole | Interleukin-1β (IL-1β) | Inhibition of cytokine activity (IC₅₀ = 100.75 μM) | nih.gov |

Antioxidant Activity: The antioxidant potential of thiourea derivatives has been documented, primarily attributed to their ability to act as free radical scavengers. mdpi.com They can neutralize radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.com The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to stabilize the free radicals. researchgate.net Given the presence of the thiourea group, this compound is hypothesized to possess antioxidant capabilities, although specific experimental validation is required.

Antidiabetic Activity: Certain heterocyclic compounds containing indazole or thiourea moieties have been explored for their antidiabetic potential. nih.govresearchgate.net One of the primary mechanisms investigated is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. semanticscholar.org By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable simple sugars is slowed, which helps in managing postprandial hyperglycemia. semanticscholar.org For instance, some indazole-based thiadiazole hybrids have demonstrated α-glucosidase inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Specific structure-activity relationship (SAR) studies for this compound are not available in the literature. However, SAR studies on the broader class of indazole derivatives provide some insights into how structural modifications can influence biological potency.

For instance, studies on 1H-indazole-3-amine derivatives revealed that the nature and position of substituents on the benzene (B151609) ring significantly impact antitumor activity. The presence of fluorine substituents, particularly at the 3 and 5 positions (e.g., a 3,5-difluoro substituent), was shown to enhance antiproliferative activity against certain cancer cell lines more effectively than other substitutions. nih.gov

In another series of 4,6-disubstituted 1H-indazole derivatives, the nature of the groups at both the 4- and 6-positions was found to be crucial for inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov This highlights the importance of substitution patterns around the indazole core for specific biological targets.

For thiourea derivatives, SAR studies have often focused on the substituents attached to the nitrogen atoms. The electronic properties (electron-donating or electron-withdrawing) of these substituents can significantly alter the compound's antioxidant or anticancer activities. mdpi.com The specific linkage of the thiourea moiety at the 4-position of the indazole ring in this compound presents a unique structural arrangement for which dedicated SAR studies would be necessary to determine the key features for optimizing its biological potency.

Sufficient scientific literature containing specific preclinical data for the compound "this compound" is not available to construct the detailed article as requested. The provided outline requires specific experimental results for pharmacokinetic profiling and in vivo efficacy studies, such as plasma protein binding percentages, microsomal stability half-life, cytochrome P450 inhibition constants (IC₅₀), membrane permeability rates, and efficacy data from animal models.

Searches for this specific information have yielded results for other, more complex derivatives of the indazole chemical scaffold, but not for "this compound" itself. The available information is limited to entries in chemical supplier databases and general descriptions of the indazole class of compounds. Consequently, it is not possible to provide a thorough, data-driven, and scientifically accurate article that adheres to the specified structure and content requirements.

Preclinical Pharmacological Evaluation and Metabolic Fate of 1h Indazol 4 Ylthiourea

Metabolite Identification and Characterization (in vitro and in vivo animal models)

The identification and characterization of metabolites are crucial steps in preclinical drug development to understand the biotransformation of a new chemical entity. This process typically involves both in vitro and in vivo models.

In Vitro Models

Initial metabolite profiling for 1H-indazol-4-ylthiourea would likely be conducted using a variety of in vitro systems that model mammalian metabolism. These systems help in identifying the primary metabolic pathways.

Human Liver Microsomes (HLM): HLM contains a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism reactions. Incubation of this compound with HLM would likely reveal metabolites formed through hydroxylation of the indazole ring or the thiourea (B124793) moiety, as well as N-dealkylation if any alkyl groups were present.

Hepatocytes: Primary hepatocytes offer a more complete picture of metabolism as they contain both phase I and phase II enzymes. In addition to the oxidative metabolites seen in HLM, hepatocytes could reveal conjugated metabolites, such as glucuronides or sulfates, which are common for compounds with hydroxyl or amine groups.

S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes and can be used to investigate a broader range of metabolic reactions.

Based on studies of other indazole derivatives, the predicted major biotransformations for this compound would include oxidation and conjugation.

In Vivo Animal Models

Following in vitro studies, the metabolic profile of this compound would be investigated in vivo using animal models, most commonly rats or mice. This provides a more holistic view of the compound's fate, including absorption, distribution, metabolism, and excretion (ADME).

Sample Collection: Biological samples such as plasma, urine, and feces are collected at various time points after administration of the compound.

Metabolite Profiling: These samples are then analyzed using high-resolution mass spectrometry (HR-MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and identify the parent compound and its metabolites. The structures of the identified metabolites are then elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The table below summarizes the potential metabolites of this compound that could be identified through these studies.

| Potential Metabolite | Metabolic Reaction | Predicted Site of Metabolism |

| Hydroxylated this compound | Oxidation (Hydroxylation) | Indazole ring |

| N-desulfurated 1H-indazol-4-ylurea | Oxidative Desulfuration | Thiourea group |

| 1H-indazol-4-amine | Hydrolysis | Thiourea group |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation (Phase II) | Hydroxyl group |

| Sulfate conjugate of hydroxylated metabolite | Sulfation (Phase II) | Hydroxyl group |

Bioanalytical Method Development for Quantification in Biological Matrices (e.g., animal plasma, tissues)

Accurate quantification of this compound and its key metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The development and validation of a robust bioanalytical method are therefore critical.

Method of Choice

For the quantification of small molecules like this compound in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed.

Key Steps in Method Development

Sample Preparation: The first step involves the extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate). This is crucial to remove proteins and other interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of small molecules. The mobile phase composition (typically a mixture of water and an organic solvent with additives like formic acid or ammonium (B1175870) formate) is optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion). This highly selective detection method minimizes interference from other components in the matrix.

Method Validation

Once developed, the bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation process ensures the reliability of the data and typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: A linear relationship between the concentration of the analyte and the instrument response.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The table below outlines a hypothetical validated LC-MS/MS method for the quantification of this compound in rat plasma.

| Parameter | Description |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Specific precursor > product ion transition for this compound |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of the analyte |

| Sample Preparation | Protein precipitation with acetonitrile |

| Calibration Range | 1 - 1000 ng/mL |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) |

Future Directions and Emerging Research Avenues for 1h Indazol 4 Ylthiourea

Development of Novel Analogs with Enhanced Biological Profiles and Improved Research Properties

A significant future direction for 1H-indazol-4-ylthiourea lies in the rational design and synthesis of novel analogs. The indazole scaffold is a versatile core that allows for extensive chemical modification. nih.govconsensus.app By systematically altering the substituents on the indazole ring and the thiourea (B124793) moiety, researchers can aim to enhance specific biological activities and improve pharmacokinetic properties.

Key strategies for developing novel analogs include:

Structural Simplification and Fragment Growth: This approach involves using the core structure of known active compounds, such as N-(1H-indazol-6-yl)benzenesulfonamide, and modifying it to create new derivatives with potentially improved efficacy and selectivity. rsc.orgnih.gov

Molecular Hybridization: Combining the 1H-indazole-3-amine fragment, a known hinge-binding element in kinases, with other pharmacophores could lead to the development of potent and selective inhibitors of various enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different chemical modifications influence biological activity. For instance, the introduction of fluorine atoms or specific alkyl groups has been shown to modulate the potency of other indazole derivatives. nih.govnih.gov

These synthetic efforts are expected to yield a library of novel compounds derived from this compound, which can then be screened for a wide range of biological activities.

Below is a table representing potential modifications for developing novel analogs of this compound and their intended research properties.

| Modification Site | Potential Substituents | Desired Research Property Enhancement |

| Indazole Ring (various positions) | Halogens (F, Cl, Br), Alkyl groups, Methoxy groups | Increased potency, altered selectivity, improved metabolic stability |

| Thiourea Moiety (N-substituents) | Aryl groups, Heterocyclic rings, Aliphatic chains | Modulated biological target interaction, enhanced cell permeability |

| Indazole N1 Position | Alkyl groups, Aryl groups | Altered solubility, modified pharmacokinetic profile |

Exploration of New Therapeutic Indications and Biological Targets

The indazole nucleus is a key component in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net This suggests that this compound and its future analogs could have therapeutic potential across various diseases.

Potential Therapeutic Areas and Biological Targets:

Oncology: Many indazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.gov Marketed anticancer drugs such as Axitinib and Pazopanib feature the indazole scaffold. researchgate.net Future research could focus on evaluating this compound derivatives as inhibitors of specific kinases implicated in cancer, such as:

Polo-like kinase 4 (PLK4) rsc.orgnih.gov

Fibroblast growth factor receptors (FGFRs) nih.govnih.gov

Epidermal growth factor receptor (EGFR) nih.gov

BCR-ABL, including resistant mutants nih.gov

Tropomyosin receptor kinase (TRK) researchgate.net

Programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction inhibitors nih.gov

Inflammatory Diseases: The anti-inflammatory properties of some indazole derivatives suggest a potential role for this compound in treating inflammatory conditions.

Infectious Diseases: The antimicrobial activity reported for some indazole compounds warrants investigation into the potential of this compound derivatives as novel antibacterial or antifungal agents. researchgate.net

A table of potential biological targets for this compound derivatives is presented below.

| Biological Target Class | Specific Examples | Potential Therapeutic Indication |

| Protein Kinases | PLK4, FGFR, EGFR, BCR-ABL, TRK | Various Cancers |

| Immune Checkpoints | PD-1/PD-L1 | Cancer Immunotherapy |

| Enzymes in Inflammatory Pathways | Cyclooxygenases (COX) | Inflammatory Disorders |

| Microbial-specific Enzymes | Dihydrofolate reductase, DNA gyrase | Bacterial and Fungal Infections |

Integration with Advanced Technologies (e.g., Nanotechnology, Targeted Delivery Systems for research tools)

To overcome challenges such as poor solubility and lack of specificity, the integration of this compound and its analogs with advanced technologies represents a promising research avenue.

Nanotechnology: Nanoparticle-based drug delivery systems can enhance the therapeutic efficacy of compounds by improving their pharmacokinetic and pharmacodynamic properties. Encapsulating this compound derivatives within nanoparticles could improve their stability, solubility, and enable targeted delivery to specific cells or tissues.

Targeted Delivery Systems: By conjugating this compound analogs to targeting ligands (e.g., antibodies, peptides), it is possible to direct these research tools specifically to cancer cells or other disease sites, thereby increasing their efficacy and reducing potential off-target effects.

Challenges and Opportunities in the Translational Research of this compound

Translating a promising compound from the laboratory to clinical application is a complex process fraught with challenges. For this compound and its derivatives, these may include:

Challenges:

Predictive Models: The need for more accurate preclinical models that can better predict clinical outcomes.

Biomarker Identification: Discovering and validating biomarkers to identify patient populations most likely to respond to treatment.

Drug Resistance: Understanding and overcoming potential mechanisms of drug resistance.

Pharmacokinetics and Toxicology: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and potential toxicity of novel compounds.

High Concentrations in Preclinical Studies: A notable challenge in the translational study of kinase inhibitors is the use of excessive concentrations in preclinical research, which may not translate to effective and safe clinical use. psu.edu

Opportunities:

Personalized Medicine: The development of targeted therapies based on the genetic makeup of a patient's tumor.

Combination Therapies: Exploring the synergistic effects of this compound derivatives with other therapeutic agents.

Drug Repurposing: Investigating existing indazole-based drugs for new therapeutic indications. psu.edu

Unaddressed Research Questions and Gaps in the Field

Despite the extensive research on the broader indazole family, there are several unaddressed questions and research gaps specifically concerning this compound:

Specific Biological Targets: The precise molecular targets of this compound have not been extensively characterized.

Mechanism of Action: The detailed mechanisms by which this compound might exert any biological effects are largely unknown.

In Vivo Efficacy: There is a lack of in vivo studies to evaluate the efficacy of this compound in animal models of disease.

Comparative Studies: A need exists for comparative studies of this compound with other known indazole derivatives to understand its unique properties.

Synthesis and Scalability: Efficient and scalable synthetic routes for this compound and its analogs need to be developed to support further research. researchgate.net

Addressing these research gaps will be crucial for unlocking the full scientific and potential therapeutic value of this compound and its derivatives. The versatile nature of the indazole scaffold, combined with the potential for diverse biological activities, positions this compound as a promising starting point for future drug discovery and development efforts. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-indazol-4-ylthiourea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-amino-1H-indazole with thiourea in the presence of a coupling agent like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Optimization includes varying stoichiometry, temperature, and solvent polarity. Reaction progress is monitored via TLC or LC-MS.

- Purification : Crude products are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- 1H/13C NMR : Confirm the presence of indazole protons (aromatic region, δ 7.0–8.5 ppm) and thiourea NH signals (broad singlets, δ 9–11 ppm) .

- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C=S stretches (1200–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₈H₇N₅S: theoretical m/z 213.0422) .

- Validation : Compare spectral data with computational predictions (e.g., DFT calculations) or literature analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- Procedure : Single crystals are grown via slow evaporation (solvent: DMSO/water). Diffraction data collected at 100 K using synchrotron radiation or in-house sources (Mo Kα, λ = 0.71073 Å) .

- Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL). WinGX/ORTEP for visualizing anisotropic displacement parameters and hydrogen bonding networks .

- Key Metrics : Validate bond lengths (C-S: ~1.68 Å), torsion angles, and R-factor convergence (<5%) .

Q. How should researchers design assays to evaluate the biological activity of this compound against cancer targets?

- Experimental Design :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) based on structural analogs .

- In Vitro Assays : Use fluorescence-based kinase inhibition assays (IC50 determination) or cell viability assays (MTT/WST-1) in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells.

Q. How can contradictory data on the stability of this compound under varying pH conditions be reconciled?

- Approach :

- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Contradiction Resolution : Compare degradation products (e.g., indazole derivatives via LC-MS) and assess excipient effects (e.g., antioxidants like BHT) .

- Validation : Repeat experiments under inert conditions to rule out oxidation .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Methods :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (PDB: 1M17 for EGFR) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.